An In-Depth Technical Guide to 1-Acetylpiperidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-Acetylpiperidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Acetylpiperidine-4-carbaldehyde, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Recognizing the limited availability of direct peer-reviewed literature on this specific aldehyde, this document synthesizes information from commercial suppliers, foundational organic chemistry principles, and extensive data on its immediate synthetic precursors to offer a robust and scientifically grounded resource.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous and vital scaffold in modern pharmaceuticals, present in numerous classes of drugs.[1][2] Its conformational flexibility and the ability of the ring nitrogen to be functionalized make it an ideal framework for designing molecules that can effectively interact with biological targets.[3] 1-Acetylpiperidine-4-carbaldehyde represents a particularly useful intermediate, combining the proven piperidine core with a reactive aldehyde functionality, opening pathways to a diverse range of more complex molecular architectures.
Physicochemical and Structural Properties
1-Acetylpiperidine-4-carbaldehyde is a solid at room temperature, and its core chemical identifiers and properties are summarized in the table below. This information is critical for its proper handling, storage, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 155826-26-9 | [4] |
| Molecular Formula | C₈H₁₃NO₂ | [4] |
| Molecular Weight | 155.19 g/mol | [4] |
| IUPAC Name | 1-acetylpiperidine-4-carbaldehyde | [4] |
| SMILES | CC(=O)N1CCC(CC1)C=O | [4] |
| Purity | ≥97% (typical commercial grade) | [4] |
| Appearance | White to pale cream solid | [4] |
| Storage | Store in an inert atmosphere, typically in a freezer at -20°C to ensure stability. | [4] |
Synthesis of 1-Acetylpiperidine-4-carbaldehyde
Synthesis of the Precursor: 1-Acetylpiperidine-4-carboxylic acid (1)
The starting material can be synthesized via the N-acetylation of isonipecotic acid (piperidine-4-carboxylic acid).
Experimental Protocol:
-
Combine isonipecotic acid with an excess of acetic anhydride.
-
Heat the mixture to reflux for several hours.
-
After cooling, the excess acetic anhydride is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization, typically from ethanol, to yield 1-acetylpiperidine-4-carboxylic acid as a solid.[6]
Diagram of Precursor Synthesis
Caption: Synthesis of the key precursor.
Pathway A: Oxidation of the Corresponding Primary Alcohol
This two-step approach involves the initial reduction of the carboxylic acid to the primary alcohol, followed by a selective oxidation to the aldehyde.
Step 1: Reduction to (1-acetylpiperidin-4-yl)methanol (2)
The robust reducing agent, lithium aluminum hydride (LiAlH₄), is typically used for the reduction of carboxylic acids to primary alcohols.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-Acetylpiperidine-4-carboxylic acid (1) in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared.
-
The solution is cooled in an ice bath, and LiAlH₄ is added portion-wise.
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The reaction is carefully quenched with water and aqueous sodium hydroxide, and the resulting solid is filtered off.
-
The filtrate is dried and concentrated under reduced pressure to yield (1-acetylpiperidin-4-yl)methanol (2).
Step 2: Oxidation to 1-Acetylpiperidine-4-carbaldehyde (3)
A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or a Swern oxidation are common choices.
Experimental Protocol (using PCC):
-
A suspension of PCC and a buffer like silica gel or sodium acetate in an anhydrous chlorinated solvent (e.g., dichloromethane) is prepared in a flask.
-
A solution of (1-acetylpiperidin-4-yl)methanol (2) in the same solvent is added to the suspension.
-
The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to afford 1-Acetylpiperidine-4-carbaldehyde (3).
Caption: Synthesis via acid chloride reduction.
Spectral Characterization
While experimental spectra for 1-Acetylpiperidine-4-carbaldehyde are not widely published, the following table summarizes the key expected signals based on the known spectral data of its precursors and general principles of NMR and IR spectroscopy. [7][8][9]
| Spectroscopy | Expected Key Signals |
|---|---|
| ¹H NMR | Aldehyde Proton (CHO): A singlet or a doublet (if coupled to the C4 proton) in the range of δ 9.5-10.0 ppm. Acetyl Protons (CH₃): A sharp singlet around δ 2.1 ppm. Piperidine Ring Protons: A series of multiplets between δ 1.5-4.5 ppm, showing conformational complexity due to the acetyl group. |
| ¹³C NMR | Aldehyde Carbonyl (C=O): A signal in the downfield region, typically δ 190-205 ppm. Amide Carbonyl (C=O): A signal around δ 169-172 ppm. Acetyl Carbon (CH₃): A signal around δ 21-23 ppm. Piperidine Ring Carbons: Signals in the range of δ 25-50 ppm. |
| IR Spectroscopy | Aldehyde C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹. Amide C=O Stretch: A strong absorption band around 1630-1660 cm⁻¹. C-H Stretch of Aldehyde: Two weak bands around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺: Expected at m/z = 156.1025. |
Reactivity and Applications in Drug Discovery
The chemical utility of 1-Acetylpiperidine-4-carbaldehyde stems from the reactivity of its aldehyde group, which can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a versatile intermediate for elaborating the piperidine scaffold. [6] Key Reactions:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted 4-(aminomethyl)piperidines. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine functionalities.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains from the 4-position of the piperidine ring.
-
Grignard and Organolithium Reactions: Nucleophilic addition of organometallic reagents to the aldehyde to form secondary alcohols, providing a route to chiral centers.
-
Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.
-
Cyanohydrin Formation: Addition of cyanide to form cyanohydrins, which are versatile intermediates for the synthesis of α-hydroxy acids and α-amino alcohols.
The piperidine derivatives accessible from 1-Acetylpiperidine-4-carbaldehyde are of significant interest in the development of therapeutics targeting the central nervous system (CNS), as well as for anti-inflammatory and antiviral agents. [1][3]
Safety and Handling
As there is no specific Safety Data Sheet (SDS) for 1-Acetylpiperidine-4-carbaldehyde, handling precautions should be based on data for closely related compounds, such as 1-Acetylpiperidine-4-carboxylic acid and other piperidine derivatives. [4][5]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May cause skin, eye, and respiratory irritation. It is advisable to treat this compound as harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer under an inert atmosphere is recommended. [4]
Conclusion
1-Acetylpiperidine-4-carbaldehyde is a valuable and versatile building block in organic synthesis and medicinal chemistry. While direct and extensive literature on this specific compound is limited, its synthesis from the well-characterized 1-Acetylpiperidine-4-carboxylic acid is straightforward using established organic transformations. The dual functionality of a protected piperidine nitrogen and a reactive aldehyde group provides a powerful handle for the synthesis of diverse and complex molecules with potential therapeutic applications. This guide provides a foundational understanding for researchers to confidently incorporate this important intermediate into their synthetic programs.
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